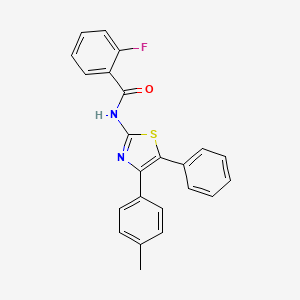

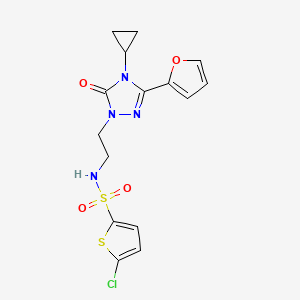

![molecular formula C15H12N2O4 B2955102 6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954253-94-2](/img/structure/B2955102.png)

6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a methoxyphenyl group, an oxazolo[5,4-b]pyridine core, and a carboxylic acid group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazolo[5,4-b]pyridine core, with the methoxyphenyl and carboxylic acid groups attached at the 6 and 4 positions, respectively. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, and the oxazolo[5,4-b]pyridine core might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the methoxy group could influence its solubility .科学的研究の応用

Antimicrobial Activity

Oxazole derivatives have been recognized for their antimicrobial properties. The substitution pattern on the oxazole ring is pivotal in determining the effectiveness against various microbial strains. For instance, some oxazole compounds have shown potential against Staphylococcus aureus and Streptococcus pyogenes , which are common pathogens responsible for a variety of infections .

Anticancer Properties

The structural complexity of oxazole derivatives allows them to interact with various biological targets, making them suitable candidates for anticancer research. They can function as inhibitors for specific enzymes or proteins that are overexpressed in cancer cells, thereby halting the proliferation of malignant cells .

Antitubercular Agents

Tuberculosis remains a major global health challenge, and new antitubercular agents are constantly being sought. Oxazole derivatives have been explored for their potential to act against the bacteria responsible for tuberculosis, offering a new avenue for treatment options .

Anti-inflammatory Uses

Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases. Oxazole derivatives can exhibit anti-inflammatory effects, which may be beneficial in the treatment of chronic inflammatory conditions .

Antidiabetic Effects

Diabetes is a metabolic disorder characterized by high blood sugar levels. Some oxazole derivatives have been found to possess antidiabetic properties, which could be utilized in managing blood glucose levels in diabetic patients .

Antiobesity Applications

Obesity is a growing concern worldwide, and compounds that can modulate body weight are of significant interest. Oxazole derivatives have shown potential in antiobesity research, possibly offering a therapeutic approach to weight management .

Antioxidant Potential

Oxidative stress is implicated in the pathogenesis of numerous diseases. Oxazole derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress, which is beneficial for maintaining cellular health .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction pathways. Oxazole derivatives can inhibit kinase activity, which is a promising strategy in the treatment of diseases caused by dysregulated kinase signaling, such as certain types of cancer .

将来の方向性

作用機序

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Mode of Action

Oxazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been known to affect various biochemical pathways, leading to their wide spectrum of biological activities .

Result of Action

Oxazole derivatives have been known to elicit various biological responses, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

特性

IUPAC Name |

6-(2-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-8-13-10(15(18)19)7-11(16-14(13)21-17-8)9-5-3-4-6-12(9)20-2/h3-7H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYWIQZCJOOZPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

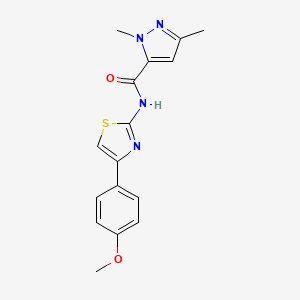

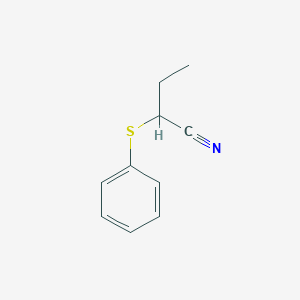

![(E)-4-(Dimethylamino)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-enamide](/img/structure/B2955020.png)

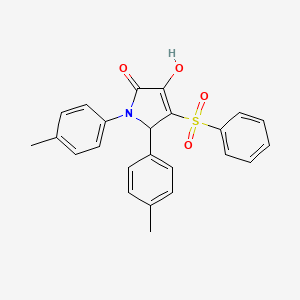

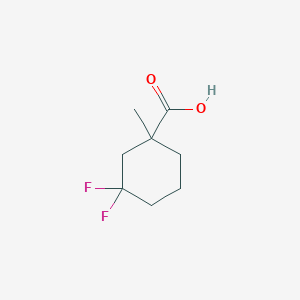

![3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2955022.png)

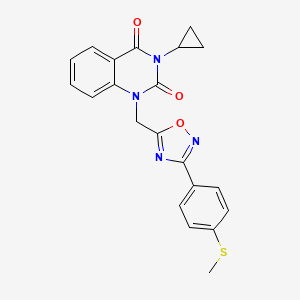

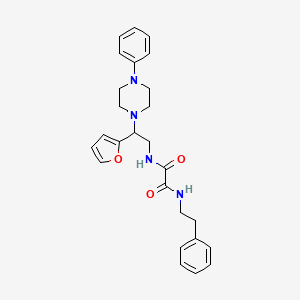

![N-(2,3-dimethylphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2955025.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2955027.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2955035.png)

![N-{2-[1-(mesitylmethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B2955036.png)